

G-1 Compound and GPR30: A Technical Guide to Binding Affinity and Signaling

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the G-1 compound for the G protein-coupled estrogen receptor 30 (GPR30), also known as G protein-coupled estrogen receptor 1 (GPER1). It includes a detailed examination of the quantitative binding data, the experimental protocols used to determine these values, and the key signaling pathways activated upon G-1 binding.

Quantitative Binding Affinity of G-1 for GPR30

The G-1 compound is a potent and selective agonist for GPR30.[1] Its binding affinity has been characterized by several key quantitative metrics, which are summarized in the table below. This data highlights the high affinity and functional potency of G-1 at the GPR30 receptor, with minimal interaction with classical estrogen receptors (ER α and ER β) at concentrations up to 10 μ M.[1]



Parameter	Value (nM)	Assay Type	Cell Line/Tissue
Ki	11	Competitive Radioligand Binding	HEK293 cells expressing GPER
EC50	2	Functional Assay (Calcium Mobilization)	Not specified
IC50	0.7	Functional Assay (Inhibition of SKBr3 cell migration)	SKBr3 cells
IC50	1.6	Functional Assay (Inhibition of MCF-7 cell migration)	MCF-7 cells

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the binding affinity of G-1 for GPR30 is commonly achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (G-1) to compete with a radiolabeled ligand for binding to the receptor.

Materials

- Cell Membranes: Membranes prepared from cells overexpressing GPR30 (e.g., HEK293-GPR30).
- Radioligand: A high-affinity radiolabeled ligand for GPR30, such as [3H]-estradiol or a more specific proprietary radioligand.
- Unlabeled Competitor: G-1 compound of high purity.
- Binding Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂).
- Wash Buffer: Ice-cold binding buffer.



- Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
- Glass Fiber Filters: To separate bound from unbound radioligand.
- Filtration Apparatus: A vacuum manifold for rapid filtration.
- Scintillation Counter: An instrument to measure the radioactivity.

Methodology

- Membrane Preparation:
 - Cells expressing GPR30 are harvested and homogenized in a lysis buffer.
 - The homogenate is centrifuged to pellet the cell membranes.
 - The membrane pellet is washed and resuspended in the binding buffer to a specific protein concentration.
- Assay Setup:
 - The assay is typically performed in 96-well plates.
 - Each well contains a fixed amount of cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled G-1 compound.
 - Control wells are included for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand to saturate the receptors).
- Incubation:
 - The assay plates are incubated, often at room temperature or 30°C, for a specific period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- Separation of Bound and Unbound Ligand:
 - The incubation is terminated by rapid filtration through glass fiber filters using a vacuum manifold.



 The filters are washed quickly with ice-cold wash buffer to remove any unbound radioligand.

Quantification:

- The filters are placed in scintillation vials with a scintillation cocktail.
- The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

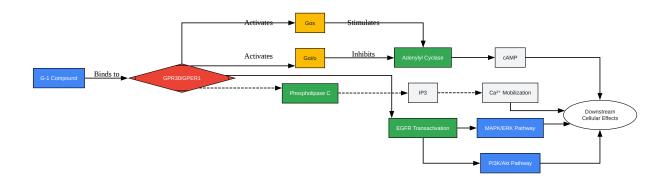
Data Analysis:

- The non-specific binding is subtracted from all other measurements to determine the specific binding.
- The specific binding data is then plotted against the logarithm of the G-1 concentration.
- The IC50 value (the concentration of G-1 that inhibits 50% of the specific radioligand binding) is determined from the resulting sigmoidal curve using non-linear regression analysis.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by G-1 binding to GPR30 and a typical experimental workflow for a competitive binding assay.

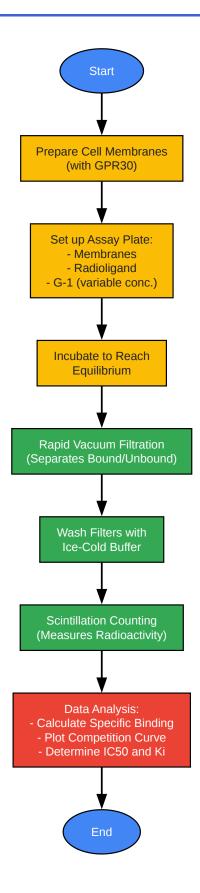




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Caption: GPR30 signaling pathways activated by the G-1 compound.





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Caption: Experimental workflow for a competitive radioligand binding assay.



Activation of GPR30 by G-1 initiates a cascade of intracellular signaling events.[2] This includes the modulation of adenylyl cyclase activity through both stimulatory (Gs) and inhibitory (Gi/o) G proteins, leading to changes in cyclic AMP (cAMP) levels.[3] Additionally, G-1 can induce calcium mobilization and transactivation of the epidermal growth factor receptor (EGFR), which in turn activates downstream pathways such as the MAPK/ERK and PI3K/Akt signaling cascades.[2][4][5] These pathways are crucial in regulating various cellular processes, including cell growth, proliferation, and migration.

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